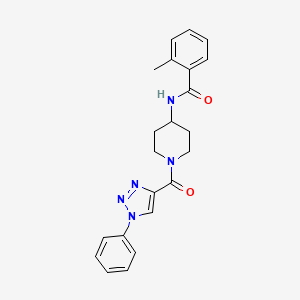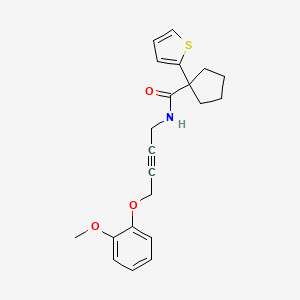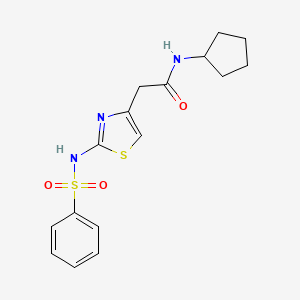![molecular formula C21H26FN5O3 B3012362 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-94-5](/img/structure/B3012362.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H26FN5O3 and its molecular weight is 415.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
- Compounds similar to the queried chemical have demonstrated notable cardiovascular effects. For instance, derivatives like 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown prophylactic antiarrhythmic activity and hypotensive activity in pharmacological studies. These derivatives also exhibit weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Crystallography and Chemical Properties
- Studies on the crystal structure of similar compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, have revealed insights into their molecular conformation and intermolecular interactions. These findings are crucial for understanding the chemical properties and potential applications of these compounds (Karczmarzyk et al., 1995).
Synthesis and Chemical Modifications
- Research on the synthesis of related compounds, such as 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, using protecting groups like thietanyl, provides valuable insights into chemical modifications that enhance the properties of these compounds for various applications (Khaliullin & Shabalina, 2020).
Psychotropic and Antidepressant Properties
- Some derivatives of theophylline, a closely related compound, have been explored for their psychotropic properties. They have been evaluated as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, displaying anxiolytic and antidepressant effects (Chłoń-Rzepa et al., 2013).
Broncholytic and Antiasthmatic Activity
- Xanthene derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have shown potential as antiasthmatic agents, indicating a possible application of similar compounds in respiratory therapeutics (Bhatia et al., 2016).
Antihistaminic Activity
- New derivatives of theophylline have been synthesized and evaluated for antihistaminic activity, suggesting their potential application in treating allergies and related conditions (Pascal et al., 1985).
Analgesic and Anti-Inflammatory Properties
- Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have revealed significant analgesic and anti-inflammatory effects, paving the way for the development of new pain relief medications (Zygmunt et al., 2015).
Wirkmechanismus
Target of Action
It is known that compounds with similar structures often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
It’s worth noting that the presence of a mannich side chain, as seen in similar compounds, can increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-inflammatory, anti-proliferative, and neuroprotective effects .
Eigenschaften
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNMMMQFFJDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-mesityl-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012283.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3012286.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)



![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![2-Methyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3012295.png)
![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)
